molecular formula C19H19N5S B11531436 6-amino-2-propyl-8-(thiophen-3-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

6-amino-2-propyl-8-(thiophen-3-yl)-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile

Cat. No.: B11531436
M. Wt: 349.5 g/mol
InChI Key: WMDPBNBNNOIBDP-UHFFFAOYSA-N
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Description

6-AMINO-2-PROPYL-8-(THIOPHEN-3-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and multiple nitrile groups, which are functional groups containing a carbon triple-bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-PROPYL-8-(THIOPHEN-3-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: This step might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the isoquinoline core.

    Addition of Nitrile Groups: The nitrile groups can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives, alkylated or acylated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-AMINO-2-PROPYL-8-(THIOPHEN-3-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, simpler in structure but lacking the additional functional groups.

    Quinoline: Similar heterocyclic compound with a nitrogen atom in a different position.

    Thiophene Derivatives: Compounds containing the thiophene ring, which might share some chemical properties.

Uniqueness

6-AMINO-2-PROPYL-8-(THIOPHEN-3-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is unique due to its combination of an isoquinoline core, a thiophene ring, and multiple nitrile groups. This combination of features can impart unique chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

6-amino-2-propyl-8-thiophen-3-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C19H19N5S/c1-2-5-24-6-3-14-15(8-20)18(23)19(11-21,12-22)17(16(14)9-24)13-4-7-25-10-13/h3-4,7,10,16-17H,2,5-6,9,23H2,1H3

InChI Key

WMDPBNBNNOIBDP-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CSC=C3

Origin of Product

United States

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